
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as Y-27632 and is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is an important enzyme that plays a role in regulating cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 has the potential to affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
Y-27632 works by inhibiting the activity of ROCK, which is an important regulator of cellular processes such as cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 can affect a wide range of cellular processes, including cell migration, proliferation, and differentiation.
Biochemical and physiological effects:
Y-27632 has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of ROCK activity: Y-27632 inhibits the activity of ROCK, which can affect a wide range of cellular processes.
2. Promotion of cell survival: Y-27632 has been shown to promote the survival of cells in culture, making it a valuable tool for researchers studying cell biology.
3. Inhibition of cancer cell growth: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Y-27632 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective inhibition of ROCK: Y-27632 is a selective inhibitor of ROCK, which allows researchers to study the specific effects of ROCK inhibition.
2. Wide range of cellular effects: Y-27632 can affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.
3. Well-characterized compound: Y-27632 has been extensively studied, and its effects and mechanisms of action are well understood.
Some of the limitations of Y-27632 include:
1. Limited solubility: Y-27632 has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Potential off-target effects: While Y-27632 is a selective inhibitor of ROCK, it may have off-target effects on other cellular processes.
3. Cost: Y-27632 can be expensive to purchase, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on Y-27632. Some of these include:
1. Development of new ROCK inhibitors: While Y-27632 is a valuable tool for researchers, there is a need for new ROCK inhibitors with improved properties, such as increased solubility and selectivity.
2. Use in tissue engineering: Y-27632 has potential applications in tissue engineering, where it could be used to improve the survival and growth of cells in engineered tissues.
3. Development of new cancer therapies: Y-27632 has shown promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to explore its potential in this area.
In conclusion, Y-27632 is a valuable tool for researchers studying a wide range of cellular processes. Its selective inhibition of ROCK makes it a valuable tool for studying the specific effects of ROCK inhibition, and its wide range of cellular effects makes it a valuable tool for researchers in various fields. While Y-27632 has some limitations, its potential applications in stem cell research, cancer research, and neurological research make it an important compound for future research.
Métodos De Síntesis
Y-27632 is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of indole-3-acetic acid with benzoyl chloride to form 3-benzoylindole. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide.
Aplicaciones Científicas De Investigación
Y-27632 has been used extensively in scientific research to study a wide range of cellular processes. Some of the areas where Y-27632 has been used include:
1. Stem cell research: Y-27632 has been shown to improve the survival and growth of stem cells in culture, making it a valuable tool for researchers studying stem cell biology.
2. Cancer research: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
3. Neurological research: Y-27632 has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury, making it a potential therapeutic agent for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)21-19(23)13-22-12-17(16-10-6-7-11-18(16)22)20(24)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVMTSYHCCHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
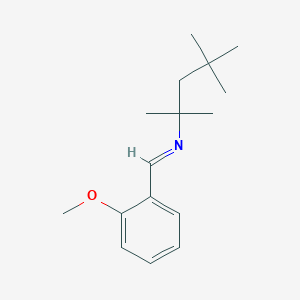
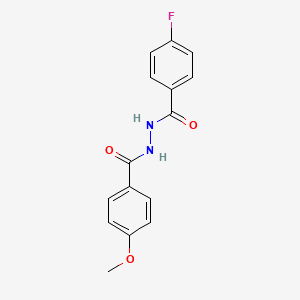
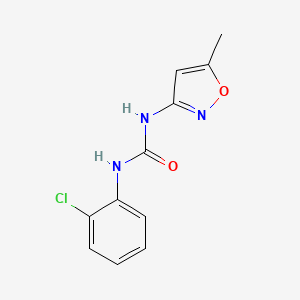

![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
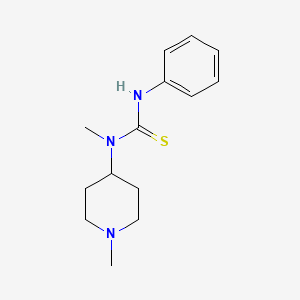
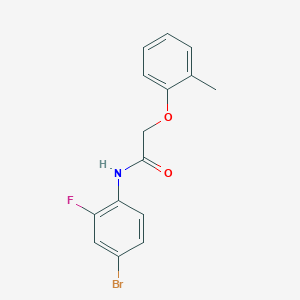
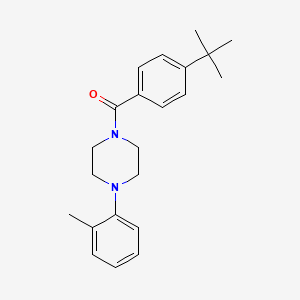
![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)
![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)